REACTION_CXSMILES
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[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O)(=O)C=CC1C=CC=CC=1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1>[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|
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Name
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Quantity
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)(=O)O
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Name
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formula 20
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reactant
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Smiles
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Name
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anhydride
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reactant
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Smiles
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Name
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Smiles
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ClC(=O)OCC
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Name
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anhydride
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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carboxylic ester
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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ester
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reactant
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Smiles
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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0 (± 1) mol
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)=O
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)(=O)O
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Name
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formula 20
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the synthesis of title compounds of general formula I wherein the R1 substituent
|
Name
|
|
Type
|
product
|
Smiles
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C(C=CC1=CC=CC=C1)O
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Name
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Type
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product
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Smiles
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O)(=O)C=CC1C=CC=CC=1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1>[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|
|
Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)(=O)O
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Name
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formula 20
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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anhydride
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC(=O)OCC
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Name
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anhydride
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
C1CCOC1
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Name
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carboxylic ester
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Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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Name
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ester
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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0 (± 1) mol
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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Quantity
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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Quantity
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Type
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)(=O)O
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Name
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formula 20
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the synthesis of title compounds of general formula I wherein the R1 substituent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O)(=O)C=CC1C=CC=CC=1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1>[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|
|
Name
|
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Quantity
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Smiles
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C(C=CC1=CC=CC=C1)(=O)O
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Name
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formula 20
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Smiles
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anhydride
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Type
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reactant
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Smiles
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Name
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0 (± 1) mol
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Type
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Smiles
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ClC(=O)OCC
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Name
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anhydride
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
carboxylic ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
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ester
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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0 (± 1) mol
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reactant
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Smiles
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C(C=CC1=CC=CC=C1)=O
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Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C=CC1=CC=CC=C1)=O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C=CC1=CC=CC=C1)(=O)O
|
Name
|
formula 20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the synthesis of title compounds of general formula I wherein the R1 substituent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |